

An In-depth Technical Guide to Fluoroethylnormemantine Hydrochloride (FENM)

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Compound of Interest

Compound Name: *Fluoroethylnormemantine hydrochloride*

Cat. No.: *B10856900*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fluoroethylnormemantine hydrochloride** (FENM), a novel derivative of memantine. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings. This document is intended to serve as a core resource for professionals engaged in neuroscience research and the development of therapeutics for neurological and psychiatric disorders.

Chemical Identity and Physicochemical Properties

Fluoroethylnormemantine, also known as FENM or RST-01, is a synthetic adamantane derivative. Structurally, it is an analog of normemantine featuring a fluoroethyl group attached to the adamantane cage. It is typically supplied as a hydrochloride salt to improve its solubility and stability.

Chemical Structure

The chemical structure of **Fluoroethylnormemantine hydrochloride** is characterized by a tricyclic adamantane core, which imparts high lipophilicity to the molecule.

IUPAC Name: (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine hydrochloride^[1]

SMILES Code: N[C@@]12C[C@@H]3C--INVALID-LINK--C--INVALID-LINK--(CCF)C3.Cl^[1]

Physicochemical Data

A summary of the key physicochemical properties of **Fluoroethylnormemantine hydrochloride** is presented in Table 1. This data is crucial for designing experimental protocols, including formulation for in vivo and in vitro studies.

Property	Value	Reference
CAS Number	1639210-25-5	[1]
Molecular Formula	C ₁₂ H ₂₁ ClFN	[1]
Molecular Weight	233.76 g/mol	[1]
Lipophilicity (logD)	1.93	[2]
Solubility	≥ 100 mg/mL in DMSO	[3]
Purity	≥ 98.0%	[3]

Synthesis

While a specific, peer-reviewed synthesis protocol for Fluoroethylnormemantine is not publicly detailed, its structure suggests a plausible synthetic route analogous to the synthesis of related adamantane amines like memantine and amantadine. A likely approach would involve a Ritter-type reaction or direct amination of a suitable adamantane precursor.

A potential synthetic pathway could start from 1-bromo-3-(2-fluoroethyl)adamantane. This precursor could undergo amination using reagents such as formamide followed by hydrolysis, or direct amination with urea, in a manner similar to established methods for producing memantine from 1-bromo-3,5-dimethyladamantane. The final step would involve converting the resulting free base to the hydrochloride salt by treatment with hydrochloric acid to enhance stability and aqueous solubility.

Mechanism of Action

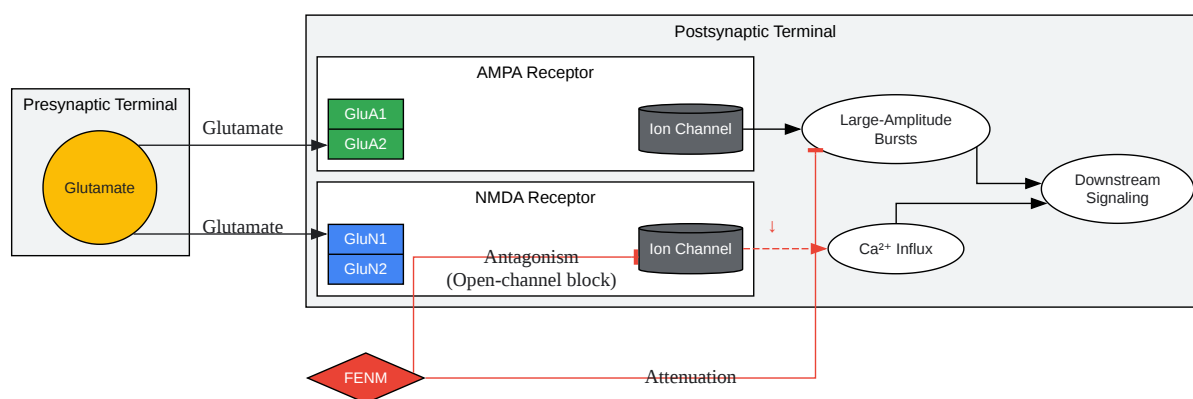
Fluoroethylnormemantine hydrochloride is primarily characterized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Its mechanism is believed to be similar to that of memantine, involving an open-channel block of the NMDA receptor, which is

voltage-dependent. This action preferentially targets excessive, pathological receptor activation while preserving normal physiological function.

Recent studies have revealed a more complex pharmacological profile. In addition to its effects on NMDA receptors, FENM has been shown to attenuate large-amplitude α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated bursts in the CA3 region of the hippocampus. This dual modulation of glutamatergic signaling may underlie its unique therapeutic potential and distinguishes it from memantine. Radioligand binding assays have confirmed that FENM has a selective affinity for the NMDA receptor over a panel of other CNS receptors.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of FENM within the glutamatergic synapse. It highlights the dual action on both NMDA and AMPA receptor-mediated signaling.



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Caption: Proposed mechanism of Fluoroethylnormemantine (FENM).

Quantitative Pharmacological Data

The pharmacological activity of FENM has been quantified through various in vitro and in vivo studies. Key parameters are summarized in the tables below.

In Vitro Binding and Affinity

Parameter	Value	Brain Region	Assay	Reference
Ki	3.5 μ M	-	Radioligand Binding	[2]
IC ₅₀	13.0 \pm 8.9 μ M	Forebrain	[³ H]TCP Competition	
IC ₅₀	80.8 \pm 15.1 μ M	Frontal Cortex	[³ H]TCP Competition	
IC ₅₀	52.9 \pm 9.7 μ M	Hippocampus	[³ H]TCP Competition	

In Vivo Effective Dosages

Species	Dose Range	Administration	Effect Observed	Reference
Mouse	0.1 - 10 mg/kg	i.p.	Anti-amnesic effects	[4]
Mouse	10, 20, 30 mg/kg	i.p.	Decreased behavioral despair	
Rat	1 - 20 mg/kg	i.p.	Decreased behavioral despair, fear attenuation	
Rat	5, 10, 20 mg/kg	i.p.	Facilitation of fear extinction	

Key Experimental Protocols

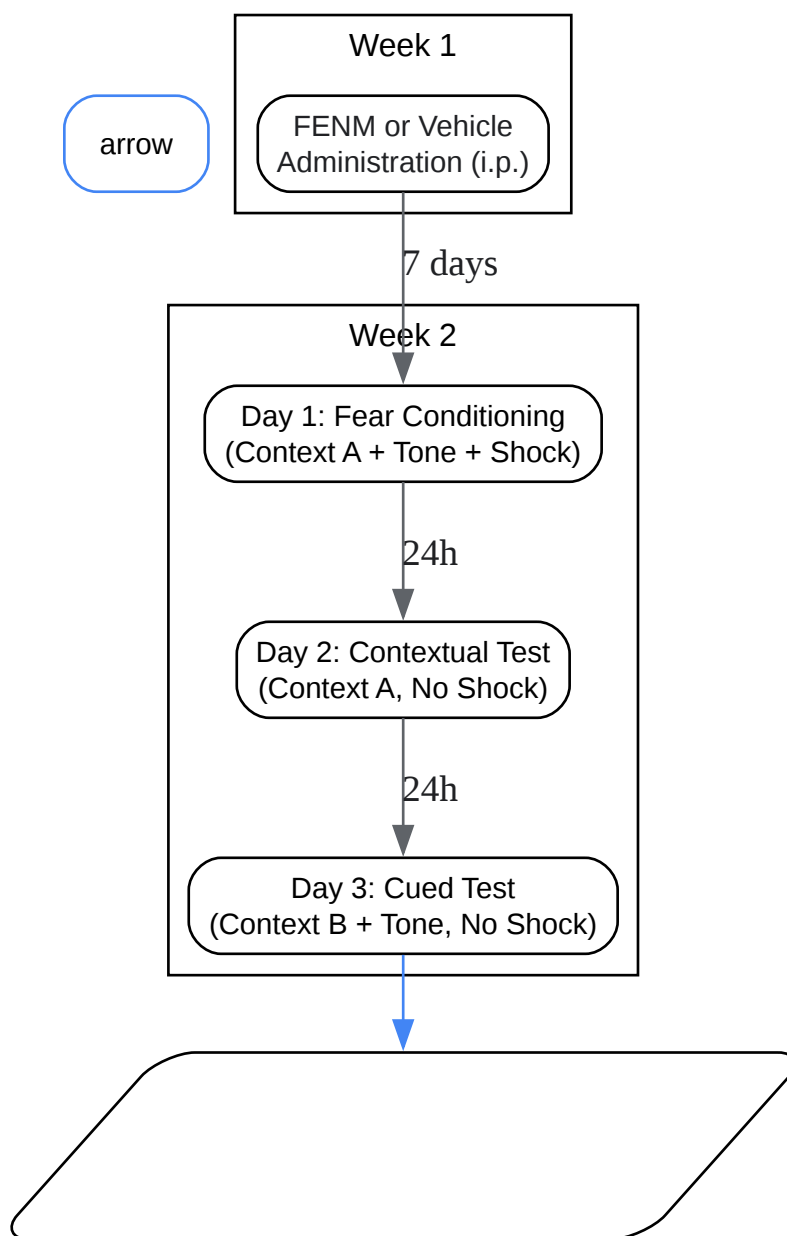
The neuropharmacological effects of FENM have been characterized using a range of established behavioral and electrophysiological assays. Detailed methodologies for the most critical experiments are provided below.

Cued and Contextual Fear Conditioning

This paradigm assesses associative fear learning and memory.

- **Apparatus:** A conditioning chamber (Context A) with a grid floor capable of delivering a mild footshock, and a distinct novel chamber (Context B) with different visual, tactile, and olfactory cues.
- **Conditioning (Day 1):** The animal is placed in Context A. After a habituation period (e.g., 120-180 seconds), an auditory conditioned stimulus (CS), such as a tone (e.g., 80 dB, 10 kHz for 30s), is presented. The CS co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 1-2s). This pairing is typically repeated 1-3 times.
- **Contextual Fear Test (Day 2):** The animal is returned to the original conditioning chamber (Context A) without any CS or US presentation. Freezing behavior (the complete absence of movement except for respiration) is recorded for a set period (e.g., 5 minutes) as a measure of contextual fear memory.
- **Cued Fear Test (Day 3):** The animal is placed in the novel chamber (Context B). After a baseline period, the auditory CS is presented without the US. Freezing behavior is quantified during the CS presentation as a measure of cued fear memory.
- **Drug Administration:** FENM or vehicle is typically administered intraperitoneally (i.p.) at a specified time before or after the conditioning or testing phases, depending on the experimental question.

The following diagram illustrates a typical workflow for a fear conditioning experiment designed to test the prophylactic effects of FENM.



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